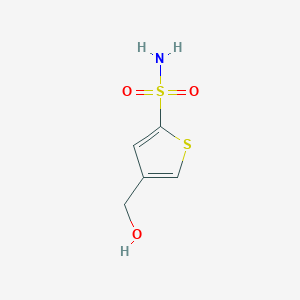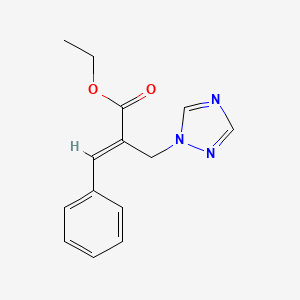![molecular formula C12H9N5 B13958054 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine is a heterocyclic compound that features both pyridine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine typically involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction between the azide and alkyne precursors in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction under controlled conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the triazole or pyridine rings.
Aplicaciones Científicas De Investigación
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the design of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mecanismo De Acción
The mechanism of action of 3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 4,6-Bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine
Uniqueness
3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H9N5 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-(1-pyridin-3-yltriazol-4-yl)pyridine |
InChI |
InChI=1S/C12H9N5/c1-3-10(7-13-5-1)12-9-17(16-15-12)11-4-2-6-14-8-11/h1-9H |
Clave InChI |
LNDBRESKCQCWNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN(N=N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


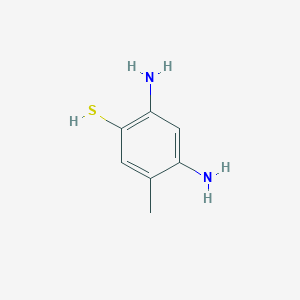

![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
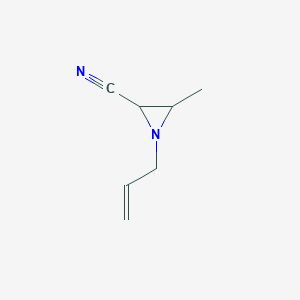
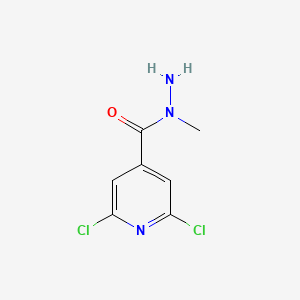
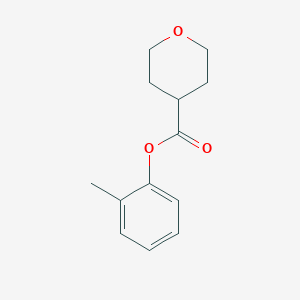
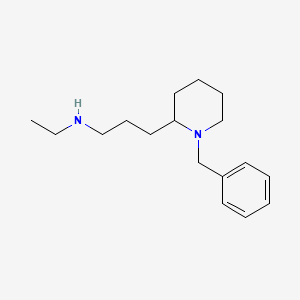
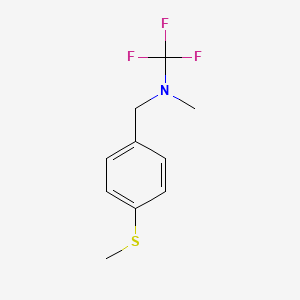
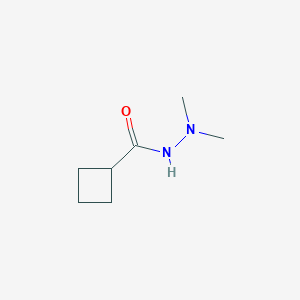
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
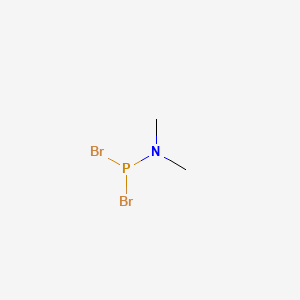
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
